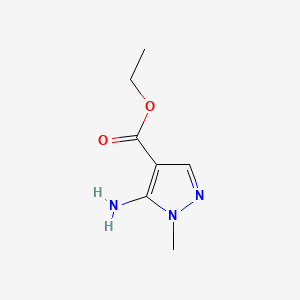

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUSJJFWVKBUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297224 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31037-02-2 | |

| Record name | 31037-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 31037-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-Amino-1-methylpyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate CAS 31037-02-2 properties

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2)

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, registered under CAS number 31037-02-2, is a highly functionalized pyrazole derivative that has emerged as a cornerstone building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a reactive amino group, an ester moiety, and a stable pyrazole core, offers multiple points for chemical modification, making it an invaluable intermediate for the synthesis of complex bioactive molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and applications, underscoring its significance in the fields of drug discovery and agrochemical development.[2]

PART 1: Core Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, purification strategies, and storage requirements.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31037-02-2 | [4][5][6] |

| Molecular Formula | C₇H₁₁N₃O₂ | [4][5][6] |

| Molecular Weight | 169.18 g/mol | [4][5][7] |

| Appearance | Solid; White to orange to green crystalline powder | [2][4] |

| Melting Point | 96-103 °C | [2][4] |

| SMILES String | CCOC(=O)c1cnn(C)c1N | [4][8] |

| InChI Key | MEUSJJFWVKBUFP-UHFFFAOYSA-N | [4][5][8] |

| Purity | Typically ≥97% | [4] |

| Octanol/Water Partition Coefficient (logP) | 0.179 (Crippen Calculated) | [8] |

| Water Solubility (logS) | -2.82 (Crippen Calculated) | [8] |

Spectroscopic Characterization

Structural confirmation and purity assessment rely on spectroscopic analysis. While specific spectra are lot-dependent, standard characterization data for this compound are widely available:

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for elucidating the precise molecular structure. Commercial suppliers often provide access to these spectra upon request.

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the amino (N-H) and ester (C=O) stretches.

-

Raman Spectroscopy: PubChem provides an example of an FT-Raman spectrum for this compound.[7]

PART 2: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require careful management.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4][7]

-

Hazard Statements:

-

Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system).[4][7]

Recommended Safety and Handling Protocols

A self-validating safety workflow ensures that risks are systematically minimized.

Experimental Workflow: Safe Handling Protocol

Caption: A standardized workflow for the safe handling of this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][9] A NIOSH/MSHA approved dust mask (type N95) should be used if dust formation is likely.[4][9]

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] Safety showers and eyewash stations should be readily accessible.

-

Storage: Store the compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9] Keep the container tightly closed.[9]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

PART 3: Synthesis and Chemical Reactivity

The synthesis of this pyrazole derivative is a classic example of heterocyclic chemistry, illustrating a reliable and scalable method.

Primary Synthesis Route

The most common and efficient synthesis involves the condensation reaction between a methylhydrazine source and an activated cyanoacetate derivative.[11][12]

Reaction Scheme: Synthesis of this compound

Caption: Cyclocondensation reaction for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for pyrazole synthesis.[11][12] The causality behind each step is explained to provide a deeper understanding.

-

Reactor Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge Ethyl (ethoxymethylene)cyanoacetate and toluene as the solvent. The choice of toluene is critical as it is relatively non-polar and allows for azeotropic removal of ethanol/water byproducts during the reflux stage.

-

Initial Cooling: Begin stirring the mixture and cool the reactor to 20-25°C using a chilled water bath. This initial cooling is a precautionary measure to control the initial exotherm of the reaction upon addition of the nucleophilic hydrazine.

-

Controlled Addition of Methylhydrazine: Slowly add a 40% aqueous solution of methylhydrazine via the addition funnel, ensuring the internal temperature is maintained between 22-30°C.[12] This controlled addition is the most critical step; rapid addition can lead to an uncontrolled exotherm and the formation of side products. The amino group of methylhydrazine acts as a nucleophile, attacking the electron-deficient carbon of the cyanoacetate.

-

Initial Insulation/Stirring: Once the addition is complete, continue stirring the mixture at this temperature for 1-3 hours.[12] This period allows the initial nucleophilic addition and subsequent cyclization to proceed to a significant extent before heating.

-

Reflux: Gradually heat the reaction mixture to reflux temperature (around 110°C for toluene) and maintain for approximately 2 hours.[12] The heat provides the necessary activation energy for the dehydration/elimination of ethanol, leading to the aromatization of the pyrazole ring. This is the thermodynamically driven, irreversible step that forms the stable heterocyclic core.

-

Crystallization and Isolation: After the reflux period, cool the mixture to 9-10°C.[12] The product, being a solid with limited solubility in cold toluene, will precipitate out. The solid product is then collected by filtration.

-

Drying: The collected filter cake is dried under vacuum to remove residual solvent, yielding the final product.

PART 4: Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[1][2] Its bifunctional nature (amino and ester groups) allows for sequential or orthogonal chemical modifications.

Role as a Versatile Chemical Building Block

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][13]

Logical Relationship: From Building Block to Bioactive Compound

Caption: The utility of the title compound as a scaffold for generating diverse bioactive molecules.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals. The 5-aminopyrazole moiety is a critical component in many kinase inhibitors, which are a major class of cancer therapeutics.[11] Researchers have utilized this scaffold to create compounds with potential applications in treating neurological disorders and inflammation.[2]

-

Agrochemical Chemistry: It serves as a precursor for synthesizing novel herbicides and pesticides. The pyrazole ring system is known for its efficacy in various agrochemical formulations, helping to improve crop protection.[2][12]

-

Fused Heterocyclic Systems: The amino and ester groups are perfectly positioned to undergo cyclization reactions with bifunctional reagents. This has been extensively used to synthesize fused pyrazole systems like pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3]

Conclusion

This compound (CAS 31037-02-2) is more than just a chemical intermediate; it is an enabling tool for innovation in chemical and life sciences. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives solidify its importance for researchers in academia and industry. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is essential for leveraging this versatile molecule to its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. CAS 31037-02-2: 5-Amino-1-methyl-1H-pyrazole-4-carboxylic … [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 12. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a highly functionalized pyrazole derivative that has garnered significant attention in medicinal chemistry. Its unique arrangement of an amino group, an ester, and a methylated pyrazole core makes it a versatile scaffold and a crucial starting material for the synthesis of a wide array of biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly in the development of kinase inhibitors for therapeutic intervention.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthetic chemistry.

Core Structural and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₂ | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 169.18 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| Appearance | Yellow crystals or crystalline powder | --INVALID-LINK--[2] |

| Melting Point | 96-100 °C | --INVALID-LINK-- |

| Boiling Point | 121 °C at 0.05 Torr | --INVALID-LINK--[3] |

| Solubility | Soluble in methanol. The presence of the ethyl ester group enhances its solubility in organic solvents. | --INVALID-LINK--[2] |

| CAS Number | 31037-02-2 | --INVALID-LINK--, --INVALID-LINK--[1] |

| UV max | 257 nm (in EtOH) | --INVALID-LINK--[2] |

Spectroscopic Characterization

Illustrative ¹H NMR Analysis

The ¹H NMR spectrum of a related pyrazole derivative, recorded in DMSO-d₆, reveals key chemical shifts that can be extrapolated to understand the structure of this compound.[4]

-

Ethyl Ester Protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group are expected. In the analogue, these appear at approximately 1.29 ppm (t) and 4.18 ppm (q), respectively.[4]

-

Amino Protons: The protons of the C5-amino group are expected to appear as a broad singlet. In the analogue, this is observed at 4.22 ppm.[4]

-

Pyrazole Ring Proton: The proton on the pyrazole ring (at C3) would appear as a singlet. In the analogue, this is seen at 7.90 ppm.[4]

-

N-Methyl Protons: For the title compound, a singlet corresponding to the N1-methyl protons would be expected, likely in the range of 3.5-4.0 ppm.

Illustrative ¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework. For a similar pyrazole structure, characteristic shifts are observed for the pyrazole ring carbons.[4]

-

C3, C4, and C5 of Pyrazole Ring: In a related dihydro-pyrazole system, these carbons appear at approximately 157.0 ppm (C3), 46.4 ppm (C4), and 88.4 ppm (C5).[4]

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around 160-170 ppm.

-

Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group would appear further upfield.

-

N-Methyl Carbon: The carbon of the N-methyl group would also be observed in the upfield region.

Illustrative FT-IR Spectral Data

The FT-IR spectrum is crucial for identifying key functional groups. For a similar pyrazole derivative, the following characteristic absorption bands were observed:[4]

-

N-H Stretching: Vibrations of the amino group are typically seen in the region of 3300-3500 cm⁻¹. The analogue shows a band at 3480 cm⁻¹.[4]

-

C=O Stretching: The carbonyl group of the ethyl ester will exhibit a strong absorption band, typically in the range of 1680-1750 cm⁻¹. The analogue displays this at 1693 cm⁻¹.[4]

-

C=N Stretching: The pyrazole ring's C=N bond vibration is observed at 1615 cm⁻¹ in the analogue.[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the title compound, the molecular ion peak [M]⁺ would be expected at m/z 169. The NIST WebBook provides mass spectral data showing a base peak at m/z 123 and other significant peaks at m/z 124 and 169.[5] The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyrazole ring.

Chemical Synthesis

The synthesis of this compound is typically achieved through a well-established condensation reaction.

Synthetic Pathway

The primary route involves the reaction of a substituted cyanoacetate with methylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbon of the cyanoacetate derivative, followed by cyclization to form the pyrazole ring.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis with minor modifications for clarity.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol (approximately 10 mL per gram of cyanoacetate).

-

Addition of Reagent: To this solution, slowly add methylhydrazine (1.1 equivalents). The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for an extended period, for instance, up to 3 days, to ensure completion.[2]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue can be purified by recrystallization. A mixture of ethyl acetate and petroleum ether is a suitable solvent system for this purpose.[2] The purified product is typically obtained as a white to yellow solid.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three key functional groups: the C5-amino group, the C4-ethyl carboxylate, and the pyrazole ring itself. This trifecta of reactivity makes it a valuable building block for a diverse range of more complex molecules.

Reactions at the Amino Group

The C5-amino group is a potent nucleophile and readily undergoes reactions with various electrophiles.

-

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Alkylation of the amino group can be achieved with alkyl halides.

-

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified. A significant application is its condensation with β-dicarbonyl compounds to form fused pyrazolo[1,5-a]pyrimidine systems.[6]

Reactions at the Ester Group

The ethyl carboxylate at the C4 position can undergo typical ester transformations.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative can then be used in amide bond formation or other carboxylate chemistry.

-

Amidation: The ester can be converted directly to an amide by heating with an amine.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution, although the electron-donating amino group and electron-withdrawing ester group will influence the regioselectivity of such reactions. However, the most significant utility of this compound lies in its use as a precursor for fused heterocyclic systems.

Applications in Drug Discovery

This compound is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities.[6] These fused heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.

Kinase Inhibitors

A primary application of this pyrazole derivative is in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound has been shown to be an effective hinge-binding motif for various kinases.

Caption: Synthetic utility in the development of kinase inhibitors.

-

Targeted Cancer Therapy: By modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can design selective inhibitors for specific kinases that are overactive in certain types of cancer. This targeted approach offers the potential for more effective and less toxic cancer treatments compared to traditional chemotherapy. For example, derivatives have been investigated as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a target in oncology.[8]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound. A dust mask is also recommended.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2] It is also noted to be hygroscopic.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex heterocyclic systems. Its most prominent role is in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, highlighting its importance in the ongoing quest for new and improved therapeutics, particularly in the field of oncology. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

- 1. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (NMR, IR, Mass Spec)

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the spectral data itself but also the underlying principles, experimental methodologies, and a thorough interpretation of the results, ensuring a holistic understanding of the molecule's structural characteristics.

Introduction: The Significance of this compound

This compound is a substituted pyrazole that serves as a versatile synthon in the synthesis of various biologically active compounds. The pyrazole nucleus is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. A precise understanding of the structure and electronic properties of this molecule is paramount for its effective utilization in drug design and development. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and elucidation.

Principles of NMR Spectroscopy in Pyrazole Characterization

The chemical shifts observed in the NMR spectra of pyrazole derivatives are highly sensitive to the nature and position of substituents on the heterocyclic ring. The nitrogen atoms in the pyrazole ring influence the electron density distribution, leading to characteristic chemical shifts for the ring protons and carbons. Furthermore, the presence of the amino and ethyl carboxylate groups introduces specific signals that can be unambiguously assigned.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra of pyrazole derivatives is crucial for accurate data interpretation.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment.

-

Number of scans: 16-32 scans are typically sufficient.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

References

A Comprehensive Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

An In-depth Exploration of a Key Heterocyclic Building Block in Modern Drug Discovery

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, renowned for their wide spectrum of pharmacological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to the structure of numerous approved drugs. Their prevalence in pharmaceuticals stems from their ability to engage in various biological interactions, serving as versatile scaffolds for the design of novel therapeutic agents. This guide focuses on a specific and highly valuable pyrazole derivative, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , a compound with the chemical formula C7H11N3O2. Its IUPAC name is ethyl 5-amino-1-methylpyrazole-4-carboxylate, and it is identified by the CAS Number 31037-02-2.[2] This molecule serves as a critical intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the realms of anti-inflammatory and analgesic drug development.[3][4] Its strategic substitution pattern, featuring an amino group, a methyl group on the pyrazole ring, and an ethyl carboxylate moiety, provides multiple points for chemical modification, making it an attractive starting material for medicinal chemists.

Synthesis and Mechanism: A Detailed Protocol

The synthesis of this compound is a well-established process, typically involving the cyclocondensation of a hydrazine derivative with a β-keto ester or a related precursor. A common and efficient method utilizes methylhydrazine and ethoxy methylene ethyl cyanoacetate as starting materials.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

40% Methylhydrazine aqueous solution

-

Ethoxy methylene ethyl cyanoacetate

-

Toluene

-

Ethanol (for crystallization)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a suitable reaction vessel, dissolve ethoxy methylene ethyl cyanoacetate in toluene with stirring.

-

Once dissolved, begin the controlled dropwise addition of a 40% methylhydrazine aqueous solution. The reaction is exothermic, so maintain the temperature between 22-30°C using a cooling bath.[5]

-

After the addition is complete, continue stirring the mixture at the same temperature for 1-3 hours to ensure the completion of the initial reaction phase.[5]

-

Following the insulation period, gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.[5]

-

After the reflux period, cool the mixture to 9-10°C to induce precipitation of the product.[5]

-

Collect the solid product by filtration and wash the filter cake with cold deionized water.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound as a solid.

Causality of Experimental Choices:

-

The use of toluene as a solvent provides a suitable medium for the reaction and allows for efficient temperature control during reflux.[5]

-

The controlled addition of methylhydrazine is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.

-

The insulation period ensures the complete formation of the intermediate, while the subsequent reflux drives the cyclization to the desired pyrazole ring.

-

Cooling the reaction mixture is a standard procedure to maximize the yield of the solid product by decreasing its solubility in the solvent.

-

Recrystallization from ethanol is an effective method for purifying the final compound, removing any unreacted starting materials or byproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 5. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

The Expanding Therapeutic Landscape of 5-Aminopyrazole Carboxylate Esters: A Technical Guide for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a versatile heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, leading to the development of numerous clinically approved drugs.[1][2] Among its derivatives, 5-aminopyrazole carboxylate esters have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these molecules, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of this privileged scaffold.

The Versatility of the 5-Aminopyrazole Core: A Gateway to Diverse Biological Activities

The 5-aminopyrazole scaffold is an advantageous framework in drug design due to its unique structural features.[1] The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, while the aromatic pyrazole ring can engage in pi-stacking and other non-covalent interactions with biological targets. The amino and carboxylate ester functionalities at positions 5 and 4, respectively, provide key points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This inherent versatility has led to the discovery of 5-aminopyrazole derivatives with a wide array of pharmacological effects.[1][2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

5-Aminopyrazole carboxylate esters have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a range of human cancer cell lines.[1][3] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

-

Cyclin-Dependent Kinases (CDKs): Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are key drivers of the cell cycle.[4] Certain 5-aminopyrazole analogs have been identified as potent inhibitors of CDK2 and CDK5.[4][5] The aminopyrazole core cleverly mimics the hydrogen bonding interactions of ATP in the kinase hinge region, forming a triad of hydrogen bonds that anchor the inhibitor in the active site.[4][5] By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5][6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[7][8] Aminopyrazole-based inhibitors have been developed that covalently target a cysteine residue in the P-loop of FGFR, leading to potent and irreversible inhibition of both wild-type and drug-resistant gatekeeper mutant forms of the enzyme.[7][9][10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole carboxylate ester derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Diagram of Experimental Workflow:

Caption: Workflow of the MTT assay for determining the anticancer activity of 5-aminopyrazole carboxylate esters.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. 5-Aminopyrazole carboxylate esters have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1][13]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Kinases

-

Cyclooxygenase (COX) Inhibition: Some 5-aminopyrazole derivatives exhibit inhibitory activity against COX enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2][13]

-

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[14] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK, thereby suppressing the inflammatory response.[11][15][16][17]

Signaling Pathway Diagram:

Caption: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole carboxylate esters.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second, more prolonged phase is associated with the production of prostaglandins and the infiltration of neutrophils.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Randomly divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the 5-aminopyrazole carboxylate ester derivatives orally or intraperitoneally at various doses to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium) to the standard group.[13][20]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[20]

-

Paw Volume Measurement: Measure the paw volume of each animal immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[10] 5-Aminopyrazole carboxylate esters have demonstrated promising activity against a range of bacterial and fungal strains.[1][10]

Spectrum of Activity

Derivatives of 5-aminopyrazole have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species such as Candida albicans and Trichophyton mentagrophytes.[2][10][18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][15]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the target microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.[1]

Step-by-Step Protocol:

-

Preparation of Test Compound: Dissolve the 5-aminopyrazole carboxylate ester in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Preparation of Microtiter Plate: Add a specific volume of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] Dilute this suspension to the final desired concentration in the appropriate broth.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[1]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Example 1 | 16 | 32 | 8 |

| Example 2 | 8 | 16 | 4 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

| Note: The above data is illustrative. Actual values should be determined experimentally. |

Conclusion and Future Directions

5-Aminopyrazole carboxylate esters represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The continued exploration of this privileged scaffold is poised to yield novel and effective therapeutic agents to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of the Aminopyrazole Core

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant pharmaceuticals.[1][2] Its prevalence stems from a unique combination of synthetic versatility and favorable pharmacological properties. This guide provides a comprehensive exploration of the aminopyrazole core's reactivity and stability, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced electronic properties that govern its reactivity, detail key functionalization strategies, and examine the critical aspects of its chemical and metabolic stability that influence drug candidate viability.

Introduction: The Privileged Aminopyrazole Scaffold

Aminopyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and an exocyclic amino group.[3] This arrangement of heteroatoms imparts a unique electronic character, making the scaffold a versatile building block in drug discovery.[4] The pyrazole nucleus is a key component in numerous approved drugs, including the anti-inflammatory celecoxib, the erectile dysfunction medication sildenafil (Viagra), and various kinase inhibitors used in oncology.[1][5] The success of these drugs underscores the importance of understanding the fundamental chemistry of the aminopyrazole core to enable the rational design of new therapeutic agents.[1]

This guide will dissect the reactivity of the aminopyrazole core by examining its behavior in various chemical transformations. We will then transition to a critical discussion of its stability under different conditions, a crucial consideration for the development of safe and effective pharmaceuticals.

Unraveling the Reactivity of the Aminopyrazole Core

The reactivity of the aminopyrazole core is dictated by the interplay of its three primary nucleophilic centers: the exocyclic amino group (most nucleophilic), the N1-H of the pyrazole ring, and the C4-carbon.[6] The general order of nucleophilicity is 5-NH2 > 1-NH > 4-CH, which is a critical consideration for regioselective functionalization.[6]

Synthesis of the Aminopyrazole Core

A robust understanding of the aminopyrazole core's reactivity begins with its synthesis. The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species.

-

From β-Ketonitriles: The reaction of β-ketonitriles with hydrazine is a cornerstone for the synthesis of 3(5)-aminopyrazoles.[3] The initial step is the formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.[3]

-

From α,β-Unsaturated Nitriles: Another widely used method is the condensation of α,β-unsaturated nitriles with hydrazines.[3] The regiochemical outcome of this reaction can often be controlled by the reaction conditions. For instance, microwave-assisted synthesis has been shown to reduce reaction times significantly.[3]

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole from a β-Ketonitrile

-

Reaction Setup: To a solution of the β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 3(5)-aminopyrazole.

Functionalization of the Aminopyrazole Core

The polyfunctional nature of the aminopyrazole core allows for a wide range of synthetic transformations, enabling the generation of diverse chemical libraries for drug screening.

-

N-Arylation: The arylation of the pyrazole nitrogen (N1) is a common strategy to introduce molecular diversity. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed.[7] Both palladium and copper catalysts have proven effective for this transformation.[3][8] The choice of ligand and base is crucial for achieving high yields and regioselectivity.[7]

-

N-Alkylation: Alkylation of the pyrazole nitrogen can be achieved using various alkylating agents under basic conditions. The regioselectivity of alkylation can be influenced by the steric and electronic properties of both the aminopyrazole and the alkylating agent.

-

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the aminopyrazole core, offering an atom-economical alternative to traditional cross-coupling reactions.[9] Palladium-catalyzed direct arylation at the C4 position is a notable example.[10] The choice of directing group and oxidant is critical for controlling the regioselectivity of these reactions.

-

Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive.[11][12] Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.[12][13]

The exocyclic amino group readily undergoes reactions typical of primary amines, such as acylation, sulfonylation, and condensation with carbonyl compounds to form imines. These reactions are essential for introducing a wide variety of substituents and for the construction of more complex fused heterocyclic systems.[4]

Table 1: Summary of Key Functionalization Reactions of the Aminopyrazole Core

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Reference(s) |

| N-Arylation | Aryl halide, Pd or Cu catalyst, base | N1 | [3][7][8] |

| C-H Arylation | Aryl halide, Pd catalyst, oxidant | C4 | [10] |

| Nitration | HNO3, H2SO4 | C4 | [12] |

| Acylation | Acyl chloride, base | NH2 | [4] |

Di-functionalization and Fused Ring Systems

The presence of multiple reactive sites on the aminopyrazole core makes it an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems.[6][14] These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often exhibit enhanced biological activity compared to their monocyclic counterparts.[3][15] The synthesis of these fused rings typically involves the reaction of an aminopyrazole with a 1,3-bielectrophile.[6]

Diagram: Synthesis of Fused Pyrazole Systems

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. researchgate.net [researchgate.net]

- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 12. scribd.com [scribd.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Multifaceted Role of the 5-Amino Group in Pyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatility is greatly enhanced by the strategic placement of functional groups, among which the amino group at the 5-position (5-NH2) holds a place of particular distinction. This guide provides an in-depth exploration of the critical functions of the 5-amino group, elucidating its role as a key molecular anchor, a versatile synthetic handle, and a crucial modulator of physicochemical properties that collectively drive the efficacy and viability of pyrazole-based drug candidates.

The 5-Amino Group as a Linchpin for Molecular Recognition

In the landscape of drug-target interactions, particularly within the competitive ATP-binding pockets of protein kinases, precise molecular recognition is paramount. The 5-amino group on the pyrazole ring is a masterful facilitator of these interactions, primarily through its capacity for hydrogen bonding.

Bidentate Hydrogen Bonding Capability

The 5-amino group is an exceptional hydrogen bond donor (HBD), featuring two protons that can engage with electronegative atoms on a protein target. Concurrently, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor (HBA). This dual nature allows it to form robust, directional interactions that are critical for anchoring a ligand within a binding site.

In many kinase inhibitors, for instance, the 5-amino group forms critical hydrogen bonds with the "hinge region" of the kinase, a short segment of the protein backbone that connects the N- and C-terminal lobes.[3] These interactions mimic the hydrogen bonding pattern of the adenine moiety of ATP, enabling competitive inhibition. The strength and geometry of these bonds are fundamental to the compound's potency and selectivity.[4]

Case Study: p38α MAP Kinase Inhibitors

The development of potent and selective inhibitors for p38α mitogen-activated protein (MAP) kinase provides a compelling example. X-ray crystallography studies of 5-aminopyrazole-based inhibitors bound to p38α have revealed that the 5-amino group forms a key hydrogen bond with the backbone carbonyl oxygen of Met109 in the hinge region.[1][5] This interaction is a primary determinant of the inhibitor's high affinity. The structure-activity relationship (SAR) studies in this class of compounds consistently show that removal or significant alteration of this amino group leads to a dramatic loss of potency.[5][6]

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. is.muni.cz [is.muni.cz]

- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous attention to detail, particularly concerning the safety and handling of novel chemical entities. This guide provides an in-depth technical overview of the safety protocols and handling procedures for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key building block in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to empower you with the knowledge to not only handle this compound safely but also to understand the scientific rationale behind each precautionary measure.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound (CAS No: 31037-02-2) is a solid crystalline powder that, while instrumental in synthesis, presents a defined set of hazards that necessitate careful management.[1][2] The primary concerns with this compound are its potential to cause skin and eye irritation, as well as respiratory tract irritation.[3][4][5] This irritant nature is a crucial factor to consider in all handling and experimental procedures.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:

The signal word associated with these hazards is "Warning" .[1][4] Understanding these classifications is the first step in establishing a robust safety culture in the laboratory. The causality behind these irritations lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cell membranes and trigger inflammatory responses, leading to the observed irritation.

Physicochemical Properties at a Glance

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][4] |

| Molecular Weight | 169.18 g/mol | [1][4] |

| Appearance | Crystals or Crystalline Powder (Yellow) | [2] |

| Melting Point | 96-100 °C | [1][2] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Keep in a dark, inert atmosphere at room temperature. | [2] |

The Core of Safe Handling: Engineering Controls and Personal Protective Equipment

The principle of "as low as reasonably practicable" (ALARP) should govern all exposure to this chemical. This is best achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is to minimize the generation and inhalation of its dust.

-

Ventilation: All manipulations of the solid compound should be performed in a well-ventilated area.[3] A certified chemical fume hood is the most effective engineering control to prevent respiratory exposure. The inward airflow of the fume hood will capture any airborne particles, preventing them from entering the breathing zone of the researcher.

-

Enclosed Systems: For larger scale operations, the use of enclosed systems for transfer and weighing can significantly reduce the risk of exposure.

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering controls are not sufficient to eliminate exposure, PPE is essential. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Due to its classification as a serious eye irritant, appropriate eye protection is mandatory. Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[3][6] For tasks with a higher risk of splashing or dust generation, chemical safety goggles or a full-face shield should be worn.

-

Skin Protection: To prevent skin irritation, chemically resistant gloves must be worn.[3][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. A lab coat or other protective clothing should also be worn to prevent skin contact.[3]

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6] The type of respirator (e.g., N95 dust mask for particulates) should be selected based on the potential concentration of airborne dust.[1][6]

Caption: PPE selection workflow for handling the compound.

In Case of Emergency: First-Aid and Spill Response Protocols

Despite the best precautions, accidents can happen. Being prepared with clear and effective emergency procedures is critical.

First-Aid Measures: Immediate and Appropriate Action

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention. The rationale is to physically remove the irritant and dilute any remaining chemical to minimize damage to the cornea and other sensitive eye tissues.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation persists, seek medical advice.[3] Thorough washing is necessary to remove all traces of the compound from the skin.

-

Inhalation: If dust is inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If the person feels unwell, call a poison center or doctor.[3] This allows for the clearance of the irritant from the respiratory tract.

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[3] Inducing vomiting can cause further damage to the esophagus.

Accidental Release Measures: Containment and Cleanup

In the event of a spill, the primary objectives are to prevent the spread of the material and to clean it up safely.

Experimental Protocol: Small Spill Cleanup

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

-

Don PPE: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3][6]

-

Contain the Spill: Carefully sweep up the spilled solid material, avoiding the creation of dust.[3] A dustpan and brush or a HEPA-filtered vacuum cleaner are suitable for this purpose.

-

Collect and Dispose: Place the collected material into a suitable, labeled, and closed container for disposal.[3]

-

Decontaminate the Area: Wipe down the spill area with a damp cloth or paper towel. Dispose of all contaminated materials as hazardous waste.

-

Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

Caption: Step-by-step spill response procedure.

Storage and Incompatibility: Maintaining Chemical Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: The compound should be stored in a dry, cool, and well-ventilated place.[3] The container must be kept tightly closed to prevent the ingress of moisture, as the compound is noted to be hygroscopic.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]

-

Strong Oxidizing Agents: These can react exothermically with the amino group of the pyrazole, potentially leading to a fire or explosion.

-

Strong Bases: These can deprotonate the amino group, potentially leading to degradation of the compound.

-

Strong Reducing Agents: These may react with the ester functional group.

-

Toxicological Insights: Beyond the Hazard Statements

While comprehensive toxicological data for this specific compound is limited, the available information indicates that it is an irritant to the skin, eyes, and respiratory system.[3][7] No information is available regarding its potential for sensitization or carcinogenicity.[3][7] The lack of extensive toxicological data underscores the importance of adhering to the precautionary measures outlined in this guide. Researchers should treat this compound with the respect due to a substance whose long-term health effects are not fully characterized.

Firefighting and Disposal Considerations

-

Firefighting Measures: In the event of a fire involving this compound, use a water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish the flames.[3] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

-

Disposal: All waste containing this compound should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not allow the product to enter drains.[6]

Conclusion

The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its hazard profile and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and diligent laboratory practices, researchers can minimize their risk of exposure and ensure a safe working environment. This guide serves as a foundational resource, and it is imperative that all personnel handling this compound receive specific training on these procedures and have access to the full Safety Data Sheet.

References

- 1. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. capotchem.cn [capotchem.cn]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Abstract

This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in the development of pharmaceutical and agrochemical agents.[1][2] The synthesis is achieved through a robust and efficient cyclocondensation reaction between (ethoxymethylene)ethyl cyanoacetate and a methylhydrazine aqueous solution. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for product purification and characterization. The causality behind critical experimental choices is elucidated to ensure reproducibility and high-purity yields.

Introduction and Scientific Principle

5-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] The target molecule, this compound (CAS No: 31037-02-2), serves as a crucial intermediate for more complex molecular architectures.[1]

The most direct and widely adopted method for constructing the 5-aminopyrazole ring system is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species.[5][6][7] This protocol utilizes the reaction between methylhydrazine and (ethoxymethylene)ethyl cyanoacetate. The reaction proceeds via a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and elimination.[3][8]

Reaction Mechanism

The synthesis follows a two-step sequence within a one-pot procedure:

-

Nucleophilic Addition-Elimination: The more nucleophilic nitrogen atom of methylhydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group. This is followed by the elimination of an ethanol molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This ring-closing step forms the five-membered pyrazole ring, yielding the stable aromatic product.

The regioselectivity of the initial attack and subsequent cyclization is key to forming the desired 1,5-disubstituted pyrazole isomer.

Caption: Figure 1: Reaction Mechanism of Pyrazole Synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for reaction monitoring and clear steps for purification and characterization to confirm the identity and purity of the final product.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Supplier Notes |

| (Ethoxymethylene)ethyl cyanoacetate | 94-05-3 | C₈H₁₁NO₃ | 169.18 | 1.69 g (10 mmol) | Purity ≥98% |

| Methylhydrazine (40% aq. solution) | 60-34-4 | CH₆N₂ | 46.07 | 1.15 g (10 mmol) | Handle with extreme caution in a fume hood. |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | 20 mL | Anhydrous grade recommended |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | As needed | For recrystallization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ~5 g | For drying organic layers |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | For Thin Layer Chromatography (TLC) |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | As needed | For Thin Layer Chromatography (TLC) |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

TLC plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Safety Precautions

-

Methylhydrazine: This substance is highly toxic, corrosive, and a suspected carcinogen.[9] It is also extremely flammable and may ignite spontaneously in contact with oxidizing materials.[9] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[10]

-

Ethyl Cyanoacetate: This compound is an irritant, causing skin and serious eye irritation.[11][12] Avoid inhalation and contact with skin and eyes.[11]

-

Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

-

General: A full risk assessment should be conducted before commencing any work. An accessible safety shower and eyewash station are mandatory.[10]

Step-by-Step Synthesis Procedure

A patent for a similar synthesis process provides a robust foundation for this protocol.[1]

-

Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, thermometer, and dropping funnel. Ensure all glassware is dry.

-

Reactant Preparation: In the flask, dissolve 1.69 g (10 mmol) of (ethoxymethylene)ethyl cyanoacetate in 20 mL of toluene. Begin stirring to ensure complete dissolution.

-

Initial Addition (Critical Step): Place the flask in an ice bath to cool the solution to approximately 10-15°C. Add 1.15 g (10 mmol) of the 40% methylhydrazine aqueous solution to the dropping funnel.

-

Controlled Addition: Add the methylhydrazine solution dropwise to the stirred toluene solution over 20-30 minutes. Causality: This initial addition is exothermic. Slow, controlled addition while cooling is crucial to prevent a runaway reaction and the formation of side products. Maintain the internal temperature between 20-30°C throughout the addition.[1]

-

Initial Reaction Phase: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Reaction Monitoring (Checkpoint 1): Monitor the reaction progress using TLC (e.g., 3:1 Hexane/Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The disappearance of the (ethoxymethylene)ethyl cyanoacetate spot indicates the completion of the initial phase.

-

Reflux: Attach the heating mantle and heat the reaction mixture to reflux (approximately 110°C for toluene). Continue refluxing for 2-3 hours. Causality: Heating to reflux provides the necessary activation energy to drive the intramolecular cyclization and ensure the reaction proceeds to completion.[1][13]

-

Reaction Monitoring (Checkpoint 2): After the reflux period, allow the mixture to cool. Check for reaction completion again via TLC. A new, more polar spot corresponding to the product should be dominant, and the starting material spot should be absent.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to 5-10°C to maximize precipitation of the product.[1]

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold toluene or hexane to remove any non-polar impurities.

-

Air-dry the crude product on the funnel.

-

Purification

-

Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-